3-Nitro-4-(trifluoromethoxy)toluene
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Description
Synthesis Analysis
Trifluorotoluene, a related compound, is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is synthesized via nitration followed by reduction .Scientific Research Applications
Medicinal Chemistry and Drug Development
The trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates. Researchers have incorporated CF₃OT into various pharmacophores to improve bioavailability, receptor binding, and overall drug efficacy. For instance, CF₃OT derivatives have been explored as antiviral agents, kinase inhibitors, and anti-inflammatory drugs .
Agrochemicals and Pesticides
CF₃OT-containing compounds exhibit potent pesticidal activity. By modifying the CF₃O group, scientists have developed novel herbicides, fungicides, and insecticides. These compounds offer improved selectivity, reduced environmental impact, and enhanced crop protection .
Materials Science
The trifluoromethoxy moiety influences material properties, making CF₃OT derivatives valuable in designing functional materials. Researchers have utilized them in liquid crystals, organic light-emitting diodes (OLEDs), and photovoltaic devices. The electron-withdrawing nature of CF₃O enhances charge transport and stability .
Organic Synthesis and Catalysis
CF₃OT serves as a versatile building block in synthetic chemistry. It participates in cross-coupling reactions, C–H activation, and transition-metal-catalyzed transformations. Researchers have harnessed its reactivity for the synthesis of complex molecules and natural products .
Radical Chemistry
The trifluoromethoxy radical (CF₃O•) is generated from CF₃OT derivatives. This radical participates in diverse radical reactions, including fluorination, cyclization, and functional group transformations. Its unique reactivity has implications for designing new synthetic methodologies .
Fluorine-18 Radiolabeling
In positron emission tomography (PET) imaging, fluorine-18 (¹⁸F) is a valuable radionuclide. CF₃OT derivatives serve as precursors for introducing ¹⁸F into organic molecules. These radiolabeled compounds enable non-invasive visualization of biological processes in vivo .
properties
IUPAC Name |
4-methyl-2-nitro-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-5-2-3-7(15-8(9,10)11)6(4-5)12(13)14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCLAJIRLJQSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(trifluoromethoxy)toluene |
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